FAAH Inhibition: Potency Comparison
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one inhibits fatty acid amide hydrolase (FAAH) from rat brain homogenates with an IC₅₀ of 32.5 µM [1]. This activity is notably more potent than a closely related analog (BDBM50397548), which exhibits an IC₅₀ greater than 100 µM in the same assay system [2]. This 3-fold difference in potency distinguishes the target compound as a more active, albeit still weak, FAAH inhibitor among its direct structural analogs.
| Evidence Dimension | Inhibition of rat brain FAAH activity |
|---|---|
| Target Compound Data | IC₅₀ = 32.5 µM (3.25E+4 nM) |
| Comparator Or Baseline | BDBM50397548: IC₅₀ > 100 µM (>1.00E+5 nM) |
| Quantified Difference | > 3-fold greater potency for the target compound |
| Conditions | Rat brain homogenates; 10-min pre-incubation followed by addition of [³H]anandamide/[³H]AEA substrates; 30-min incubation [1][2]. |
Why This Matters
For researchers studying FAAH inhibition, the 3-fold potency advantage over the closest tested analog provides a meaningful selection criterion, enabling experiments with a less promiscuous or more sensitive starting point for scaffold optimization.
- [1] BindingDB. (n.d.). BDBM50397562 (CHEMBL216986): Inhibition of FAAH in rat brain homogenates. Entry ID 50040637. View Source
- [2] BindingDB. (n.d.). BDBM50397548 (CHEMBL2171263): Inhibition of FAAH in rat brain homogenates. Entry ID 50040637. View Source
